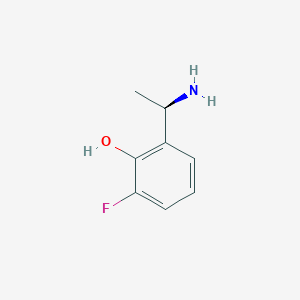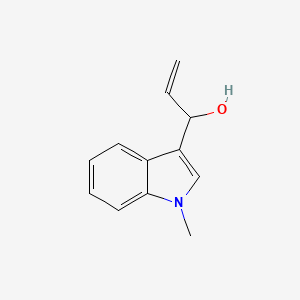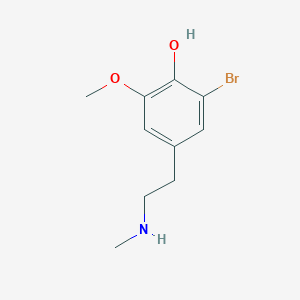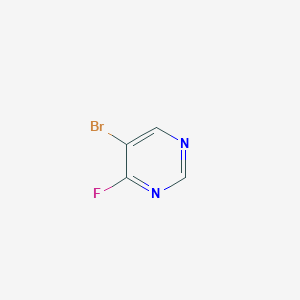
4-(propan-2-yl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(propan-2-yl)-1H-imidazol-2-amine: is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group at the 5-position and an amine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(propan-2-yl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imine or nitroso derivatives.
Reduction: Reduction of the imidazole ring can yield various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that promote substitution reactions.
Major Products:
Oxidation: Imine or nitroso derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(propan-2-yl)-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a ligand for metal ions, which can be used in the development of new catalysts and enzyme inhibitors.
Medicine: In medicinal chemistry, derivatives of 5-(propan-2-yl)-1H-imidazol-2-amine are investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable complexes with various metals.
Mécanisme D'action
The mechanism of action of 5-(propan-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the amine group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparaison Avec Des Composés Similaires
1H-imidazole-2-amine: Lacks the isopropyl group, resulting in different reactivity and biological activity.
5-methyl-1H-imidazol-2-amine: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.
2-amino-1H-imidazole: The amine group is positioned differently, affecting its interaction with other molecules.
Uniqueness: The presence of the isopropyl group in 5-(propan-2-yl)-1H-imidazol-2-amine imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Propriétés
IUPAC Name |
5-propan-2-yl-1H-imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDVZWUZLKNPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














